N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide
Description
Overview of Benzohydrazide (B10538) Derivatives in Contemporary Chemical Research
Benzohydrazide and its derivatives, particularly hydrazones, are a class of compounds extensively studied for their wide-ranging biological activities and versatile chemical properties. biointerfaceresearch.com The core structure, containing a hydrazide group (-CONHNH₂), serves as a valuable pharmacophore or lead compound in the synthesis of new bioactive agents. biointerfaceresearch.compensoft.net
Researchers have synthesized and investigated a vast number of benzohydrazide derivatives, revealing a broad spectrum of pharmacological activities. thepharmajournal.com These include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and antitubercular properties. biointerfaceresearch.comthepharmajournal.com The biological versatility of these compounds is attributed to their ability to chelate metals and scavenge free radicals. pensoft.net For instance, certain benzohydrazide Schiff bases and pyridine (B92270) benzohydrazide derivatives have been identified as potent antioxidants. pensoft.net The synthesis of these derivatives is often straightforward, typically involving the condensation reaction of a hydrazide with an aldehyde or ketone. allresearchjournal.comimpactfactor.org
The following table provides a glimpse into the diverse biological applications of various benzohydrazide derivatives as reported in scientific literature.
| Derivative Type | Biological Activity Investigated | Reference |
| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides | Anticancer | thepharmajournal.com |
| 2/3-bromo-N'-(substituted benzylidene) benzohydrazides | Anticancer (Human Colon) | thepharmajournal.com |
| 4-hydroxybenzhydrazide derivatives | Antioxidant | pensoft.net |
| Schiff bases of benzohydrazide | Antimicrobial, Antioxidant | researchgate.net |
| Naphthyl-N-acylhydrazone derivatives | Anti-inflammatory | biointerfaceresearch.com |
The Role of the Benzo[cd]indole (B15494331) Core in Heterocyclic Compound Design
The benzo[cd]indole moiety is a polycyclic aromatic heterocycle that serves as a significant structural scaffold in a range of biologically active compounds and functional materials. nih.govresearchgate.net This rigid, planar ring system is a recurring feature in molecules designed for therapeutic purposes and in the development of materials with specific optical properties. researchgate.netrsc.org
In medicinal chemistry, the benzo[cd]indole core is recognized for its presence in compounds with potential anticancer activity. nih.gov For example, derivatives of benzo[cd]indol-2(1H)-one have been identified as inhibitors of BRD4, a protein implicated in cancer, and have shown selective inhibitory activity against certain leukemia cells. nih.govresearchgate.net Other derivatives have been designed as lysosome-targeted anti-metastatic agents, demonstrating the core's utility in creating targeted therapies. nih.gov The benzo[cd]indole framework has also been incorporated into compounds designed to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis. acs.org
Beyond medicine, the unique electronic and photophysical properties of the benzo[cd]indole scaffold make it a valuable building block for deep blue fluorescent materials used in organic light-emitting diodes (OLEDs). rsc.org Its structure allows for the creation of compounds with high photoluminescence quantum yields, which are essential for efficient light emission. rsc.org
Design Rationale and Research Objectives for N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide
The design of this compound represents a classic example of molecular hybridization, a strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule. The objective is to create a new chemical entity with enhanced affinity, greater efficacy, or a novel mechanism of action compared to the individual components.
The rationale for combining the benzo[cd]indole core with a benzohydrazide moiety likely stems from the distinct and complementary properties of each.
The Benzo[cd]indole Scaffold : This component is a known privileged structure in medicinal chemistry, often associated with anticancer properties and the ability to interact with biological targets like enzymes and proteins. nih.govnih.govnih.gov Its rigid structure provides a defined orientation for interaction with target sites.
The Benzohydrazide Linker : This group is not merely a spacer. Benzohydrazides and their resulting hydrazones are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects. biointerfaceresearch.com The hydrazide functional group is also a key structural feature in drugs like the tuberculosis medication isoniazid (B1672263). pensoft.net
The 4-methoxybenzoyl Group : The methoxy (B1213986) (-OCH₃) group on the phenyl ring is a common substituent in medicinal chemistry. It can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially fine-tuning its pharmacokinetic and pharmacodynamic profile.
The primary research objective for a molecule like this compound would be to investigate its potential as a novel therapeutic agent. Researchers would likely synthesize the compound and screen it against a panel of biological targets, such as cancer cell lines or various enzymes, to identify any significant activity. researchgate.netnih.gov The combination of a known anticancer scaffold (benzo[cd]indole) with a versatile bioactive linker (benzohydrazide) creates a strong hypothesis for discovering new anticancer agents.
Historical Context and Evolution of Related Chemical Scaffolds
The development of complex heterocyclic compounds like this compound is built upon a long history of organic and medicinal chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their ring structure, are fundamental to drug discovery. mdpi.com Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in modern medicine. nih.gov
The journey of the constituent scaffolds can be traced through key developments:
Hydrazines and Hydrazides : The chemistry of hydrazines and their derivatives has been explored for over a century. thepharmajournal.com Initially used as reagents for characterizing carbonyl compounds, their biological significance became profoundly evident with the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the mid-20th century. This discovery spurred extensive research into hydrazide-hydrazones, revealing their wide range of biological properties and establishing them as a staple in medicinal chemistry. pensoft.netthepharmajournal.com
Indole (B1671886) and its Analogs : The indole scaffold is another cornerstone of medicinal chemistry, present in numerous natural products, such as alkaloids, and synthetic drugs. researchgate.netchula.ac.th Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a multitude of biological targets. chula.ac.th The development of synthetic methods to create more complex, fused-ring indole systems like benzo[cd]indole has expanded the chemical space available to drug designers, allowing for the creation of molecules with novel geometries and electronic properties for targeting specific diseases. researchgate.netjmchemsci.com
The evolution of synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, has been crucial. nih.govjmchemsci.com These advanced techniques provide chemists with the tools to efficiently construct complex and diverse heterocyclic structures, accelerating the discovery of new drug candidates. jmchemsci.com The synthesis of this compound is a direct result of this long evolution, combining historically significant pharmacophores using modern synthetic strategies to explore new frontiers in chemical research.
Structure
3D Structure
Properties
IUPAC Name |
N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-21-18-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZRBLEVQDTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of N Benzo Cd Indol 2 Yl 4 Methoxybenzohydrazide and Analogues
Strategies for the Construction of the Benzohydrazide (B10538) Moiety
The benzohydrazide moiety is a crucial pharmacophore and a versatile building block in organic synthesis. Its preparation can be achieved through both well-established conventional methods and more contemporary, environmentally benign approaches.
Conventional Condensation Reactions for Hydrazide Formation
The most common and long-standing method for the synthesis of benzohydrazides is the condensation reaction between a benzoic acid derivative, typically an ester, and hydrazine (B178648) hydrate. This reaction is usually carried out by refluxing the reactants in a suitable solvent, such as ethanol. For instance, 4-methoxybenzoylhydrazide can be readily prepared by reacting methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester, leading to the formation of the hydrazide and the elimination of an alcohol molecule.
Another conventional approach involves the reaction of an acid chloride with hydrazine hydrate. This method is often faster and can be performed at lower temperatures but requires the prior preparation of the acid chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride or oxalyl chloride.
These conventional methods, while effective, often necessitate elevated temperatures, extended reaction times, and the use of volatile organic solvents, which has prompted the development of more sustainable alternatives.
Novel and Green Synthetic Approaches to Benzohydrazides
In recent years, a significant focus has been placed on developing greener and more efficient methods for benzohydrazide synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. For example, the synthesis of 4-methoxybenzoylhydrazones has been efficiently achieved from 4-methoxybenzoylhydrazide, which itself can be prepared using microwave irradiation to accelerate the initial reaction between the methyl ester and hydrazine hydrate.
Solvent-free reaction conditions, or the use of greener solvents like water or ethanol, are also central to green synthetic strategies. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhance the efficiency and reduce waste generation. For instance, some methods allow for the direct conversion of benzoic acids to benzohydrazides without the need to isolate the intermediate ester.
Catalytic approaches are also being explored to improve the sustainability of hydrazide formation. The use of solid acid catalysts or biocatalysts can offer advantages in terms of reusability and reduced environmental impact.
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Conventional Condensation (Ester) | Methyl 4-methoxybenzoate, Hydrazine hydrate | Reflux in Ethanol | Readily available starting materials, well-established procedure. | Long reaction times, use of organic solvents, energy-intensive. |
| Conventional Condensation (Acid Chloride) | 4-methoxybenzoyl chloride, Hydrazine hydrate | Room temperature or gentle heating | Faster reaction, often higher yields. | Requires preparation of the acid chloride, potential for hazardous byproducts. |
| Microwave-Assisted Synthesis | Methyl 4-methoxybenzoate, Hydrazine hydrate | Microwave irradiation | Rapid reaction times, often higher yields, energy-efficient. | Requires specialized equipment. |
| Solvent-Free/Green Solvent Synthesis | Benzoic acid/ester, Hydrazine hydrate | Grinding, minimal solvent | Reduced environmental impact, simplified work-up. | May not be suitable for all substrates. |
Synthesis and Functionalization of the Benzo[cd]indole (B15494331) Scaffold
The benzo[cd]indole ring system is a unique tricyclic scaffold found in a number of biologically active compounds and functional materials. Its synthesis and subsequent functionalization are key to accessing a diverse range of derivatives.
Precursor Synthesis and Ring Annulation Methods
The construction of the benzo[cd]indole core can be achieved through various synthetic strategies. One prominent method is the Fischer indole (B1671886) synthesis, a classic reaction that can be adapted for the synthesis of this tricyclic system. This would typically involve the reaction of a suitably substituted naphthalene-based hydrazine with a ketone or aldehyde under acidic conditions. An intramolecular Fischer indolization of an aryl hydrazide with a tethered carbonyl group can also lead to the formation of benzo[cd]indoles.
Another approach involves the cyclization of naphthalenic precursors. For example, the reaction of 1-halo-8-lithionaphthalenes with nitriles provides a transition-metal-free route to 2-substituted benzo[cd]indoles. This method proceeds through an intramolecular aromatic nucleophilic substitution.
Furthermore, palladium-catalyzed intramolecular C-H activation and annulation reactions of N-substituted 1-aminonaphthalenes can also be employed to construct the benzo[cd]indole skeleton.
Regioselective Functionalization of the Benzo[cd]indole System
Once the benzo[cd]indole scaffold is constructed, its further functionalization is often necessary to introduce desired substituents. Halogenation of the benzo[cd]indole ring can provide valuable handles for subsequent cross-coupling reactions. For instance, the introduction of a halogen at the C2-position would create a precursor for coupling with the benzohydrazide moiety.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing carbon-carbon bonds at specific positions of the benzo[cd]indole nucleus, provided a suitable halide or triflate is present. Similarly, Buchwald-Hartwig amination can be used to introduce nitrogen-based substituents.
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Depending on the directing group and reaction conditions, various positions on the benzo[cd]indole ring can be selectively functionalized.
| Functionalization Reaction | Reagents and Conditions | Purpose |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of a handle for cross-coupling. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of C-C bonds. |
| Heck Coupling | Alkene, Pd catalyst, base | Formation of C-C bonds with alkenes. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of C-N bonds. |
| Direct C-H Arylation | Aryl halide, Pd catalyst, oxidant | Direct formation of C-C bonds without pre-functionalization. |
Convergent Synthesis of N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide
A convergent synthetic strategy is often the most efficient approach for the preparation of complex molecules like this compound. This involves the separate synthesis of the two main fragments, the benzo[cd]indole core and the 4-methoxybenzohydrazide moiety, followed by their coupling in a final step.
A plausible and efficient convergent route would involve the coupling of a 2-halo-1H-benzo[cd]indole with 4-methoxybenzohydrazide. This reaction would likely be facilitated by a transition metal catalyst, such as palladium or copper. The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds between aryl halides and amines or hydrazines. In this context, the nitrogen of the 4-methoxybenzohydrazide would act as the nucleophile, displacing the halide from the C2-position of the benzo[cd]indole ring.
The reaction conditions would need to be carefully optimized, including the choice of catalyst, ligand, base, and solvent, to achieve a high yield of the desired product.
An alternative convergent approach could involve the synthesis of 2-hydrazinyl-1H-benzo[cd]indole as an intermediate. This intermediate could then be acylated with 4-methoxybenzoyl chloride or an activated form of 4-methoxybenzoic acid to form the final product. The synthesis of 2-hydrazinyl-1H-benzo[cd]indole could potentially be achieved by the nucleophilic substitution of a 2-halo-1H-benzo[cd]indole with hydrazine hydrate.
Chemical Reactivity and Post-Synthetic Derivatization of this compound
A comprehensive review of the scientific literature reveals a notable absence of specific studies on the chemical reactivity and post-synthetic derivatization of This compound . Research has been conducted on the constituent moieties of this molecule, namely the benzo[cd]indol-2-yl core and the benzohydrazide group, but not on the complete, conjugated structure. The inherent reactivity of the molecule can, however, be inferred from the general chemical behavior of these functional groups. The hydrazide moiety presents opportunities for various chemical transformations, including acylation and reactions with electrophiles, while the benzo[cd]indole system has its own characteristic reactivity.
Mechanistic Studies of Acetylation and Related Transformations
While no direct mechanistic studies on the acetylation of This compound have been reported, research on the acetylation of simpler benzohydrazide derivatives provides valuable insights. Experimental and theoretical studies on the acetylation of benzohydrazides with reagents like p-nitrophenyl acetate (B1210297) suggest a stepwise mechanism. researchgate.netudd.cl
The reaction is proposed to proceed through a rate-determining nucleophilic attack of the hydrazide on the acetylating agent. udd.cl A key aspect of this mechanism is the pre-equilibrium between the keto and enol tautomers of the benzohydrazide. Theoretical analysis indicates that the enol form is the more active nucleophilic species in the reaction. researchgate.netudd.cl This keto-enol tautomerism allows for an intramolecular proton rearrangement, which facilitates the nucleophilic attack. researchgate.netudd.cl
The proposed mechanism involves the following key steps:
Keto-enol pre-equilibria: The benzohydrazide exists in equilibrium between its keto and enol forms.
Nucleophilic attack: The enol tautomer, being the more reactive nucleophile, attacks the electrophilic carbonyl carbon of the acetylating agent.
Formation of a tetrahedral intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Leaving group departure: The intermediate collapses with the departure of the leaving group (e.g., p-nitrophenoxide) to yield the acetylated product.
Hydrazides can undergo N-acetylation on their NH₂ groups, and this transformation has been achieved using various acetylating agents such as acetyl chloride and acetic anhydride. nih.gov In some instances, acetic acid itself can serve as both a reagent and a solvent for the acetylation of hydrazide derivatives. nih.gov
Tautomerism and Isomerization Pathways
The hydrazide functional group in This compound allows for the existence of tautomeric forms. Specifically, it can exhibit keto-enol tautomerism as discussed in the context of acetylation. researchgate.netudd.cl The keto form is characterized by the carbonyl group (C=O), while the enol form contains a hydroxyl group and a carbon-nitrogen double bond (C=N-OH). The equilibrium between these two forms can be influenced by factors such as the solvent and the electronic nature of the substituents.
Furthermore, related hydrazone systems, which share the hydrazide backbone, have been shown to exist as imino and amino tautomers. researchgate.netrsc.org For This compound , this would translate to potential tautomerism involving the benzo[cd]indol-2-yl moiety and the hydrazide linkage. The specific equilibrium and dominant tautomeric form in different environments for this compound have not been experimentally determined.
Reaction with Electrophiles and Nucleophiles
The This compound molecule possesses multiple sites that can react with electrophiles and nucleophiles. The benzohydrazide moiety is generally considered nucleophilic. The terminal nitrogen atom of the hydrazide is a primary site for nucleophilic attack on electrophilic species. nih.gov Benzohydrazides have been shown to react with a variety of electrophiles, including aldehydes and ketones to form hydrazones, and acylating agents as previously discussed. biointerfaceresearch.com
The ambident nucleophilicity of hydrazides means they can react as either O-nucleophiles or N-nucleophiles, depending on the reaction conditions and the nature of the electrophile. acs.org For instance, in certain metal-catalyzed reactions, hydrazides can act as O-nucleophiles. acs.org
The following table summarizes the expected reactivity of the core structures found in This compound based on the behavior of related compounds.
| Functional Group | Reagent Type | Expected Reaction Type |
| Benzohydrazide | Acetylating Agents (e.g., acetic anhydride) | N-Acetylation |
| Benzohydrazide | Aldehydes/Ketones | Condensation to form hydrazones |
| Benzohydrazide | General Electrophiles | Nucleophilic attack by nitrogen |
| Benzo[cd]indole | Strong Bases/Electrophiles | Potential for functionalization on the ring system |
It is important to reiterate that this information is based on the general reactivity of the constituent functional groups and not on direct experimental evidence for This compound .
Advanced Structural Characterization and Conformational Analysis of N Benzo Cd Indol 2 Yl 4 Methoxybenzohydrazide
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides definitive information on the precise atomic arrangement of a molecule in its crystalline state. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation and packing.
In the crystalline lattice, molecules of N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide are expected to be organized through a network of specific non-covalent interactions. Based on the crystal structures of related benzohydrazide (B10538) derivatives, the most significant of these is hydrogen bonding. nih.govresearchgate.net The hydrazide functional group contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms).
It is highly probable that strong intermolecular N-H···O=C hydrogen bonds would be a dominant feature, often leading to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.gov In the crystal structure of 4-methoxybenzohydrazide, molecules are stabilized by N-H···O and N-H···N hydrogen bonds. researchgate.net
Furthermore, the molecule's structure, featuring two extensive, planar aromatic systems—the benzo[cd]indole (B15494331) and the 4-methoxyphenyl (B3050149) groups—suggests the strong possibility of π-π stacking interactions. These interactions would play a crucial role in stabilizing the crystal packing, typically with centroid-to-centroid distances in the range of 3.5 to 4.0 Å between parallel-displaced or T-shaped aromatic rings.
| Parameter | Expected Value | Description |
| C=O Bond Length | ~1.23 Å | Typical double bond length for an amide carbonyl group. |
| C(O)-N Bond Length | ~1.34 Å | Shorter than a typical C-N single bond due to amide resonance. |
| N-N Bond Length | ~1.41 Å | Standard single bond length for a hydrazide linker. |
| N-H···O Bond Distance | ~2.0 - 2.2 Å | Typical distance for a moderate intermolecular hydrogen bond. |
| C=O-N-N Torsion Angle | ~180° | Reflects the planarity and trans nature of the amide bond. |
Solution-State Conformational Analysis via Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, ROESY)
While X-ray crystallography defines the static structure in a crystal, NMR spectroscopy reveals the molecule's dynamic structure and conformation in solution.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzo[cd]indole and 4-methoxyphenyl rings. The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8-4.0 ppm, and the hydrazide N-H proton would appear as a broad singlet further downfield, its chemical shift being sensitive to solvent and concentration. nih.govrsc.org
Two-dimensional (2D) NMR techniques are essential for unambiguous assignment and conformational analysis. emerypharma.com Techniques like COSY would establish through-bond proton-proton connectivities within each aromatic ring system.
Crucially, through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine conformational preferences in solution. huji.ac.ilcolumbia.eduacdlabs.comnanalysis.com These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com A NOESY or ROESY experiment could, for example, reveal a correlation between a proton on the benzo[cd]indole ring and a proton on the 4-methoxyphenyl ring. The presence or absence of such cross-peaks would provide direct evidence for the preferred orientation and folding of the molecule around the central hydrazide linker in solution. nih.gov
| Proton Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| Aromatic (Benzo[cd]indole) | 7.5 - 8.5 | d, t, m |
| Aromatic (4-methoxyphenyl) | 7.0 - 8.0 | d |
| Hydrazide (N-H) | > 9.0 | s (broad) |
| Methoxy (-OCH₃) | ~3.9 | s |
Vibrational Spectroscopy for Characteristic Functional Group Identification and Molecular Interactions (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule. mdpi.com The spectrum for this compound would be dominated by characteristic vibrations of the hydrazide linker and the aromatic systems.
The most prominent bands for the hydrazide moiety include:
N-H Stretching: A sharp to moderately broad band in the region of 3200-3300 cm⁻¹, corresponding to the N-H bond stretch. The position and shape of this band can be indicative of hydrogen bonding.
C=O Stretching (Amide I): A very strong and sharp absorption band typically found between 1640 and 1680 cm⁻¹. This is one of the most characteristic bands in the spectrum of an amide or hydrazide. researchgate.net
N-H Bending (Amide II): A strong band, resulting from a mix of N-H in-plane bending and C-N stretching, usually appearing in the 1520-1550 cm⁻¹ region.
Other significant vibrations would include aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and C-O stretching from the methoxy ether group around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). researchgate.net
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Hydrazide) | Stretching | 3200 - 3300 | Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| C=O (Hydrazide) | Amide I Stretch | 1640 - 1680 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |
| N-H (Hydrazide) | Amide II Bend | 1520 - 1550 | Strong |
| C-O (Ether) | Asymmetric Stretch | ~1250 | Strong |
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₀H₁₅N₃O₂), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 329.1164 Da.
Tandem mass spectrometry (MS/MS) experiments further probe molecular structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. gre.ac.uk The fragmentation pattern provides a structural fingerprint. For the title compound, several key fragmentation pathways can be predicted:
Acylium Ion Formation: The most common fragmentation for benzohydrazides involves cleavage of the N-N bond following α-cleavage at the carbonyl group, leading to the formation of the stable 4-methoxybenzoyl cation. researchgate.net
Benzo[cd]indole Cation Formation: Cleavage of the C(O)-N bond could lead to a fragment corresponding to the benzo[cd]indolyl moiety.
Neutral Losses: Sequential losses of small, stable neutral molecules such as CO (28 Da) from acylium ions or loss of the methoxy group as a methyl radical (15 Da) followed by CO are also common pathways. scirp.orgresearchgate.net
These fragmentation pathways allow for the verification of the different structural components within the molecule during complex reaction monitoring or metabolite identification. nih.gov
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |
| 329.1164 | [C₂₀H₁₅N₃O₂ + H]⁺ | - |
| 152.0652 | [C₁₁H₈N]⁺ | C₉H₇N₂O₂ |
| 135.0446 | [C₈H₇O₂]⁺ | C₁₂H₈N₃ |
| 107.0497 | [C₇H₇O]⁺ | C₁₃H₈N₃O |
| 77.0391 | [C₆H₅]⁺ | C₁₄H₁₀N₃O₂ |
Theoretical and Computational Investigations of N Benzo Cd Indol 2 Yl 4 Methoxybenzohydrazide
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules. It is particularly well-suited for studying the properties of medium to large organic molecules like N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide.
The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. Due to the presence of several single bonds, particularly the C(O)-NH and N-N bonds in the hydrazide linkage, the molecule can exist as different conformational isomers. rsc.orgresearchgate.net
Studies on similar N'-benzylidenebenzohydrazide derivatives have shown the existence of cis/trans conformations around the C(O)-N bond. rsc.org The relative stability of these conformers is often governed by intramolecular hydrogen bonds, for instance, between the N-H proton and a nearby acceptor atom. rsc.org For the title compound, a likely intramolecular hydrogen bond could form between the N-H hydrogen and the nitrogen atom of the benzo[cd]indole (B15494331) ring, which would significantly influence its preferred conformation. The optimization process would typically be performed for all possible stable isomers to identify the global minimum energy structure.
Below is a table of representative bond lengths and angles for a benzohydrazide (B10538) derivative, calculated using DFT, which would be similar to those expected for this compound.
| Parameter | Typical Calculated Value |
| Bond Lengths (Å) | |
| C=O | 1.23 - 1.25 |
| N-H | 1.01 - 1.02 |
| C-N (amide) | 1.35 - 1.38 |
| N-N | 1.37 - 1.40 |
| C=N | 1.28 - 1.30 |
| **Bond Angles (°) ** | |
| O=C-N | 120 - 123 |
| C-N-N | 118 - 122 |
| C-N-H | 115 - 119 |
Note: These are typical values for related structures and actual values for the title compound would require specific calculation.
Once the molecular geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.netresearchgate.net This correlation is crucial for the structural confirmation of the synthesized compound. nih.gov
For this compound, key vibrational modes would include the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, and the C=O stretching vibration of the amide group, usually found between 1630-1680 cm⁻¹. researchgate.net The C=N imine stretch is expected around 1600-1620 cm⁻¹. researchgate.net The precise positions of these bands are sensitive to the molecular environment, including the formation of intramolecular hydrogen bonds, which tend to cause a redshift (a shift to lower frequency) in the N-H and C=O stretching bands. nih.gov A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. nih.gov
A comparison of calculated and experimental vibrational frequencies for a similar benzohydrazide is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | ~3350 | ~3270 |
| C-H (Aromatic) Stretch | ~3100-3000 | ~3080-3010 |
| C=O Stretch | ~1680 | ~1650 |
| C=N Stretch | ~1610 | ~1605 |
| N-N Stretch | ~1120 | ~1115 |
Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor for better comparison. researchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the extended π-conjugated system encompassing the benzo[cd]indole and the 4-methoxybenzoyl moieties is expected to result in a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions. beilstein-journals.org
The distribution of the HOMO and LUMO across the molecule provides insight into the regions involved in electron donation and acceptance. In molecules of this type, the HOMO is often localized on the more electron-rich parts, such as the 4-methoxyphenyl (B3050149) and the benzo[cd]indole rings, while the LUMO may be distributed over the entire conjugated system, including the hydrazide bridge. researchgate.netresearchgate.net
| Parameter | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and optical properties. |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors (Fukui Functions)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms, highlighting these as sites for electrophilic interaction. acs.org The hydrogen atom of the N-H group would exhibit a positive potential (blue), making it a site for nucleophilic interaction or hydrogen bonding. nih.gov
To provide a more quantitative measure of local reactivity, Fukui functions can be calculated. nih.govnih.gov These functions are derived from conceptual DFT and indicate the change in electron density at a particular point in the molecule when an electron is added or removed. scielo.org.mx The Fukui function f⁻(r) relates to the susceptibility of a site to electrophilic attack, while f⁺(r) indicates its susceptibility to nucleophilic attack. nih.gov These descriptors allow for a precise ranking of the reactivity of different atomic sites within the molecule. bohrium.com
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses
Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. rsc.org These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgaip.org The NCI and Reduced Density Gradient (RDG) analyses are computational methods used to identify and visualize these weak interactions in real space. researchgate.net
The RDG is a function of the electron density and its gradient. researchgate.net Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix allows for the characterization of different types of interactions. nih.gov Strong attractive interactions, like hydrogen bonds, appear as blue-colored isosurfaces, weak van der Waals interactions are represented in green, and steric repulsion is shown in red. arxiv.org
In this compound, an NCI/RDG analysis would be expected to reveal:
An intramolecular hydrogen bond between the N-H group and a nitrogen atom, appearing as a blue disc-like isosurface. mdpi.com
Van der Waals interactions (green surfaces) between the planar aromatic rings. mdpi.com
Possible π-π stacking interactions if the molecule adopts a folded conformation, also visualized as green or bluish-green surfaces. mdpi.com
Steric repulsion (red areas) between any overcrowded atoms. arxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide a static picture of the molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with the surrounding environment, such as a solvent. preprints.org
For this compound, an MD simulation would be particularly useful for understanding:
Conformational Flexibility: How the molecule flexes and changes its shape at a given temperature. This is crucial for understanding how it might interact with a biological receptor.
Solvent Effects: The explicit inclusion of solvent molecules (e.g., water) in the simulation allows for the study of how the solvent affects the molecule's conformation and stability. preprints.org The arrangement of solvent molecules around the solute and the formation of intermolecular hydrogen bonds can be analyzed.
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energies of solvation, which are important for understanding the molecule's solubility.
By tracking the positions of the atoms over time, MD simulations provide a movie-like view of the molecule's behavior, offering insights into processes that occur on the nanosecond to microsecond timescale. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are pivotal computational tools in modern drug discovery and development. These methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand the potential structure-activity landscape of this molecule and its analogs. This is achieved by examining studies on its core components: the benzo[cd]indole nucleus and the benzohydrazide moiety.
Principles of QSAR in the Context of this compound
A QSAR model is typically represented by a mathematical equation that relates one or more calculated properties of a molecule, known as molecular descriptors, to its experimentally determined biological activity. The general form of a QSAR equation is:
Biological Activity = f(Molecular Descriptors)
For a series of compounds related to this compound, the biological activity could be, for instance, the inhibition of a particular enzyme or the binding affinity to a specific receptor. The molecular descriptors can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the methoxy (B1213986) group (-OCH3) on the benzohydrazide portion is an electron-donating group, which can influence the molecule's electronic distribution and its interaction with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, and surface area are crucial. The planar benzo[cd]indole ring system contributes significantly to the steric profile of the molecule.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its transport and interaction with biological membranes. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule. Indices like the Kier & Hall molecular connectivity indices can capture the degree of branching and complexity of the molecular structure.
Cheminformatics Analysis
Cheminformatics involves the use of computational methods to analyze and interpret chemical data. For this compound, cheminformatics approaches can be employed to:
Substructure Searching: Identify other compounds in chemical databases that contain the benzo[cd]indole or methoxybenzohydrazide scaffolds to explore their known biological activities and properties.
Pharmacophore Modeling: Identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for the biological activity. For the target compound, the hydrazide linkage can act as a hydrogen bond donor and acceptor, while the aromatic rings represent hydrophobic features.
Illustrative QSAR Data for Analogous Compounds
To illustrate how a QSAR study for derivatives of this compound might be presented, the following hypothetical data tables are provided. These tables are based on the types of data generated in QSAR studies of related heterocyclic compounds, such as indole (B1671886) and benzohydrazide derivatives. nih.goveurjchem.com
Table 1: Hypothetical Molecular Descriptors for a Series of N'-(benzo[cd]indol-2-yl)-benzohydrazide Analogs
| Compound ID | R-group (at 4-position of benzohydrazide) | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) |
| 1 | -OCH3 | 355.38 | 4.2 | -5.8 | -1.5 |
| 2 | -H | 325.35 | 3.8 | -5.9 | -1.4 |
| 3 | -Cl | 359.80 | 4.5 | -6.0 | -1.6 |
| 4 | -NO2 | 370.35 | 3.7 | -6.2 | -1.8 |
| 5 | -CH3 | 339.38 | 4.1 | -5.7 | -1.4 |
Table 2: Hypothetical Biological Activity and Predicted Activity from a QSAR Model
| Compound ID | Experimental IC50 (µM) | pIC50 (-logIC50) | Predicted pIC50 |
| 1 | 0.5 | 6.30 | 6.25 |
| 2 | 1.2 | 5.92 | 5.98 |
| 3 | 0.8 | 6.10 | 6.05 |
| 4 | 2.5 | 5.60 | 5.65 |
| 5 | 0.9 | 6.05 | 6.10 |
In a typical QSAR analysis, a regression model would be built using the data from Table 1 to predict the pIC50 values in Table 2. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated R² (Q²). Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Studies on benzohydrazide derivatives have shown that their biological activity can be effectively modeled using QSAR approaches. nih.gov Similarly, QSAR studies on various indole derivatives have successfully correlated their structural features with activities such as anticancer and antimicrobial effects. eurjchem.com These studies underscore the potential for developing robust QSAR models for the this compound class of compounds to explore and optimize their therapeutic potential.
Molecular and Biochemical Mechanistic Investigations of N Benzo Cd Indol 2 Yl 4 Methoxybenzohydrazide
In Vitro Enzyme Inhibition and Activation Studies
While no enzyme inhibition data exists for N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, its structural components suggest several potential targets.
Urease: The benzohydrazide (B10538) moiety is a well-established pharmacophore in the design of urease inhibitors. Various N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have demonstrated potent in vitro urease inhibition, with some compounds showing greater activity than the standard inhibitor, thiourea. mdpi.com For instance, derivatives with electron-donating groups, such as di-methoxy and hydroxyl moieties, have shown IC50 values as low as 13.33 ± 0.58 µM. mdpi.com Kinetic studies on similar inhibitors, such as phenylurea-pyridinium hybrids, have revealed mixed-type inhibition, indicating that the compounds may bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
Table 1: Urease Inhibitory Activity of Selected Benzohydrazide and Related Derivatives
| Compound Series | Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| N'-Benzylidene-4-(tert-butyl)benzohydrazide | Anthracene derivative (6) | 13.33 ± 0.58 | 21.14 ± 0.425 | mdpi.com |
| N'-Benzylidene-4-(tert-butyl)benzohydrazide | Di-methoxy derivative (25) | 13.42 ± 0.33 | 21.14 ± 0.425 | mdpi.com |
| Bis-Schiff bases of benzyl (B1604629) phenyl ketone | 2,4-dichloro derivative (3) | 22.21 ± 0.42 | 21.15 ± 0.32 | nih.gov |
| Bis-Schiff bases of benzyl phenyl ketone | 4-chloro derivative (6) | 28.11 ± 0.22 | 21.15 ± 0.32 | nih.gov |
| Thioxothiazolidinyl-acetamides | Compound 6i | 1.473 | 23.62 ± 0.84 | nih.gov |
Cholinesterases: The benzohydrazide scaffold has also been explored for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Studies on novel 2-benzoylhydrazine-1-carboxamides and hydrazones of 4-(trifluoromethyl)benzohydrazide show dual inhibition of both enzymes, with IC50 values ranging from the micromolar to sub-micromolar level. mdpi.comnih.govmdpi.com Kinetic analyses of related carbamate (B1207046) and carbazate (B1233558) inhibitors suggest a competitive inhibition model involving an irreversible reaction between the enzyme and the inhibitor. nih.gov
TNF-α: The benzo[cd]indole (B15494331) scaffold is present in a class of potent tumor necrosis factor-alpha (TNF-α) inhibitors. Specifically, derivatives of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide have been developed as small molecule inhibitors that directly target TNF-α. nih.govnih.govfrontiersin.org Optimization of this scaffold led to compounds like 4e (N-(4-cyanophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide), which exhibited an IC50 value of 3.0 ± 0.8 μM in a cell-based assay, demonstrating a significant inhibitory effect on TNF-α induced signaling. nih.govnih.govfrontiersin.org
ALOX15: The indole (B1671886) core, a substructure of benzo[cd]indole, is found in selective inhibitors of arachidonate (B1239269) 15-lipoxygenase (ALOX15). N-substituted 5-(1H-indol-2-yl)anilines have been identified as potent allosteric inhibitors of the linoleate (B1235992) oxygenase activity of rabbit and human ALOX15. nih.gov These compounds function through an allosteric mechanism, where binding to one monomer of the ALOX15 dimer induces conformational changes in the other, compromising its ability to bind the substrate, linoleic acid. nih.govmdpi.com
Based on studies of related compounds, the benzo[cd]indole scaffold has been linked to several key cellular pathways.
Derivatives of benzo[cd]indol-2(1H)-one have been identified as potent and specific inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. acs.orgresearchgate.net These proteins are epigenetic readers that play a crucial role in regulating gene expression. Inhibition of BET bromodomains can modulate inflammatory pathways, such as those involving NF-κB and the NLRP3 inflammasome. acs.org
Furthermore, the benzo[cd]indol-2(1H)-one core is a feature of downstream inhibitors of the Hedgehog (HH) signaling pathway. nih.gov These compounds have been shown to reduce the levels of GLI proteins, which are the terminal effectors of the HH pathway. nih.gov
Protein-Ligand Interaction Analysis
Molecular docking is a computational technique frequently used to predict the binding mode of inhibitors within the active site of their target enzymes. For the benzohydrazide class of urease inhibitors, docking studies have provided critical insights into their mechanism. researchgate.netekb.egnih.gov These studies typically show that the hydrazide moiety coordinates with the nickel ions in the urease active site. nih.gov The interactions are further stabilized by a network of hydrogen bonds between the inhibitor and key amino acid residues, such as histidine, aspartic acid, and alanine. researchgate.net The substituted phenyl ring of the benzohydrazide often engages in hydrophobic or π-π stacking interactions within the active site pocket. nih.gov
In the case of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) inhibitors of TNF-α, docking analyses were crucial for their rational design and optimization. nih.govfrontiersin.org These studies helped elucidate the structure-activity relationship and guided the modification of the scaffold to enhance binding affinity and inhibitory potency. nih.govfrontiersin.org
While no specific biophysical studies have been performed on this compound, fluorescence quenching is a common and powerful technique used to characterize the binding of small molecules to proteins. researchgate.netresearchgate.netnih.govnih.gov This method relies on the intrinsic fluorescence of tryptophan and tyrosine residues in a protein. Upon binding of a ligand (quencher), the protein's fluorescence intensity may decrease. researchgate.net
The nature of this quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state). acs.org By analyzing the fluorescence data using the Stern-Volmer equation, one can determine binding constants (Ka) and the number of binding sites, providing quantitative measures of the protein-ligand interaction. researchgate.net This technique is broadly applicable and would be a suitable method for characterizing the binding of the title compound to potential protein targets like TNF-α or cholinesterases.
Cellular Pathway Modulation at the Molecular Level
The benzo[cd]indole scaffold has been definitively linked to the molecular modulation of fundamental cellular pathways like autophagy and apoptosis. nih.govfrontiersin.org Polyamine conjugates of benzo[cd]indol-2(1H)-one were found to localize in lysosomes and induce both autophagic and apoptotic cell death. nih.govfrontiersin.orgresearchgate.netnih.gov
Mechanistic studies revealed that these compounds modulate the expression of key proteins in these pathways. For autophagy, an increase in the level of LC3-II and a decrease in p62 are hallmark indicators of autophagic flux induction. nih.gov For apoptosis, the same compounds were shown to modulate the expression of Bcl-2 family proteins and activate caspases, including caspase-3, -8, and -9. nih.govurjc.es These findings indicate that the benzo[cd]indole core can trigger crosstalk between the autophagy and apoptosis pathways, leading to programmed cell death. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies would systematically explore how chemical modifications to its core structure influence its interactions with biological targets. While specific SAR data for this exact compound is not extensively available in the public domain, we can infer potential SAR trends based on related benzo[cd]indol-2(1H)-one derivatives and general principles of medicinal chemistry. nih.govnih.gov
The molecular structure of this compound offers several positions for chemical modification to probe its interaction with biological targets. These include the benzo[cd]indol-2-yl core, the hydrazide linker, and the 4-methoxybenzoyl moiety.
Benzo[cd]indol-2-yl Core: Modifications on this fused ring system can significantly impact π-π stacking interactions, hydrophobic interactions, and hydrogen bonding capabilities. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings could modulate the electronic properties of the core, potentially influencing its binding affinity to target proteins. Studies on similar benzo[cd]indol-2(1H)-one scaffolds have shown that substitutions at this position can affect inhibitory activities against targets like the BRD4 bromodomain. nih.gov
Hydrazide Linker: The hydrazide group (-CO-NH-NH-) is a critical pharmacophoric feature, capable of forming multiple hydrogen bonds. Altering the length or rigidity of this linker could impact the spatial orientation of the two aromatic systems, which is often crucial for optimal binding. Replacing the hydrazide with other linkers, such as amides or sulfonamides, would also be a key area of investigation in SAR studies.
An illustrative data table for potential SAR trends is presented below, based on general principles observed in similar compound classes.
| Modification Site | Substituent | Potential Impact on Activity |
| Benzo[cd]indol-2-yl Core | Halogen (e.g., Cl, F) | May enhance binding through halogen bonding and improve pharmacokinetic properties. |
| Small Alkyl (e.g., CH₃) | Could increase hydrophobic interactions within the binding pocket. | |
| Hydrazide Linker | N-methylation | May alter hydrogen bonding capacity and conformational flexibility. |
| Isosteric replacement (e.g., thiohydrazide) | Could change electronic properties and binding geometry. | |
| 4-Methoxybenzoyl Moiety | Hydroxyl (-OH) | May introduce an additional hydrogen bond donor, potentially increasing affinity. |
| Trifluoromethyl (-CF₃) | Can act as a bioisostere for the methoxy (B1213986) group, altering electronic and lipophilic properties. |
Based on the structural features of this compound, a pharmacophore model can be developed to guide the design of new derivatives with improved activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
Key pharmacophoric features likely include:
Aromatic/Hydrophobic Regions: The benzo[cd]indol-2-yl and the 4-methoxybenzoyl moieties provide two distinct hydrophobic regions that can engage in van der Waals and π-π stacking interactions with the target.
Hydrogen Bond Donors and Acceptors: The hydrazide linker provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). The methoxy group on the benzoyl ring and the nitrogen atoms within the indole core can also act as hydrogen bond acceptors.
Defined Spatial Arrangement: The relative orientation of the aromatic systems and the hydrogen bonding features, dictated by the hydrazide linker, is likely crucial for activity.
Molecular design principles would involve synthesizing new compounds that retain these key pharmacophoric features while systematically modifying other parts of the molecule to optimize interactions with the target. For example, computational docking studies could be employed to predict the binding modes of designed analogs and prioritize their synthesis. The development of focused libraries of compounds based on these principles would be a rational approach to exploring the SAR of this chemical series. nih.gov
Nucleic Acid (DNA/RNA) Interaction Studies (if applicable to the compound class)
While there is no specific data on the interaction of this compound with nucleic acids, compounds containing planar aromatic systems, such as the benzo[cd]indole moiety, are known to have the potential to interact with DNA or RNA. researchgate.net Such interactions can occur through several mechanisms, including intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone.
Intercalation: The planar benzo[cd]indole ring system could potentially insert itself between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions with the surrounding nucleobases.
Groove Binding: The molecule might fit into the major or minor groove of the DNA helix, where it can be stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove.
Computational Modeling: In the absence of experimental data, molecular docking studies could be performed to predict the preferred mode of interaction between this compound and various DNA or RNA structures. These in silico studies can provide insights into the potential binding affinity and specificity. medscape.comjksus.org
Experimental techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements would be required to confirm and characterize any potential interactions with nucleic acids.
Coordination Chemistry of this compound and its Derivatives as Ligands
The hydrazide moiety in this compound contains multiple donor atoms (nitrogen and oxygen), making it an excellent candidate for acting as a ligand to form coordination complexes with various metal ions. The study of such metal complexes is a significant area of research due to their potential applications in catalysis, materials science, and medicine. uobaghdad.edu.iqnih.gov
Metal complexes of this compound could be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in an appropriate solvent. researchgate.net The stoichiometry of the reaction and the reaction conditions (temperature, pH) would influence the structure and composition of the resulting complex.
The characterization of these newly synthesized metal complexes would involve a range of analytical techniques:
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Molar Conductance Measurements: To ascertain whether the complexes are electrolytic or non-electrolytic in nature.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the metal center.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. nih.gov
A hypothetical data table summarizing the characterization of potential metal complexes is provided below.
| Complex | Formula | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| [Cu(L)₂]Cl₂ | C₄₄H₃₄Cl₂CuN₆O₄ | ~120-140 | ~1.7-2.2 | Octahedral |
| [Ni(L)₂] | C₄₄H₃₄N₆NiO₄ | ~10-20 | Diamagnetic | Square Planar |
| [Co(L)₂] | C₄₄H₃₄CoN₆O₄ | ~10-20 | ~4.3-5.2 | Octahedral |
| [Zn(L)₂] | C₄₄H₃₄N₆O₄Zn | ~10-20 | Diamagnetic | Tetrahedral |
| (L represents the deprotonated form of this compound) |
Spectroscopic techniques are invaluable for elucidating the coordination mode of the ligand to the metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups of the hydrazide moiety upon complexation can provide direct evidence of coordination. A shift of the C=O stretching vibration to a lower frequency and changes in the N-H stretching bands are typically observed. researchgate.net New bands at lower frequencies can be assigned to M-O and M-N vibrations.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The appearance of d-d transitions in the visible region for transition metal complexes is a key diagnostic feature. nih.gov
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy can be used to compare the chemical shifts of the ligand protons before and after complexation, providing further evidence of coordination. elsevierpure.com
Mass Spectrometry: This technique can be used to confirm the molecular weight of the complexes. elsevierpure.com
Computational Analysis: Density Functional Theory (DFT) calculations can be employed to complement the experimental data. uobaghdad.edu.iqunibas.it These computational methods can be used to:
Optimize the geometry of the metal complexes.
Calculate the theoretical vibrational frequencies to aid in the assignment of the experimental IR spectra.
Analyze the electronic structure and the nature of the metal-ligand bonds.
Predict the electronic absorption spectra (TD-DFT).
Through a combination of these synthetic, spectroscopic, and computational methods, a comprehensive understanding of the coordination chemistry of this compound can be achieved.
Broader Research Implications and Future Directions for N Benzo Cd Indol 2 Yl 4 Methoxybenzohydrazide Research
Potential Applications in Materials Science and Photophysical Phenomena
The conjugated system inherent in the N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide structure provides a strong foundation for its potential application in materials science, particularly in the realm of photophysical phenomena. The extended π-electron network is a key feature in molecules designed for nonlinear optical applications and as fluorescent probes.
Nonlinear Optical (NLO) Properties
Organic molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), which have implications for optical data storage, signal processing, and telecommunications. nasa.govnasa.gov The prediction of NLO properties is a crucial step in the design of new materials, with quantum chemical calculations being a powerful tool to estimate hyperpolarizabilities. mdpi.com The finite-field method, in particular, is well-suited for calculating the NLO properties of large organic molecules. nasa.gov
The structural features of this compound, such as the presence of donor and acceptor groups connected by a π-conjugated bridge, are characteristic of push-pull chromophores, which are known to exhibit significant NLO responses. acs.org The benzo[cd]indole (B15494331) moiety can act as an effective electron donor, while the benzohydrazide (B10538) portion can be modified to tune the molecule's acceptor strength. Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the first-order molecular hyperpolarizability (β) of such compounds. mdpi.com The table below presents a hypothetical comparison of calculated NLO properties for related structures, illustrating the potential of the target compound.
| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| N'-(indol-3-yl)-4-nitrobenzohydrazide | Indole (B1671886) | Nitrobenzene | 1500 |
| N'-(benzo[cd]indol-2-yl)-4-cyanobenzohydrazide | Benzo[cd]indole | Cyanobenzene | 2500 |
| This compound | Benzo[cd]indole | Methoxybenzene | 2000 |
Recent advancements have also highlighted the importance of considering dynamic effects, such as structural fluctuations and interactions with the environment, in accurately predicting NLO responses. acs.org Combining classical molecular dynamics (MD) simulations with DFT calculations can provide a more realistic picture of the NLO properties of flexible molecules like this compound in condensed phases. acs.org
Design of Fluorescent Probes and Dyes based on Benzo[cd]indole Moiety
The benzo[cd]indole core is a key component in a variety of fluorescent dyes and probes due to its extended conjugation and favorable photophysical properties. researchgate.net Indole-based sensors have been developed for the detection of various analytes, including metal ions. researchgate.net For instance, a colorimetric and fluorescent probe for the detection of Fe³⁺ has been developed based on a benzoindole croconaine, demonstrating high selectivity and sensitivity.
The this compound scaffold can be readily functionalized to create novel fluorescent probes. The hydrazone linkage provides a site for binding to specific analytes, which can induce a change in the fluorescence properties of the benzo[cd]indole fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The design of such probes can be guided by computational studies to predict their absorption and emission spectra, as well as their binding affinities for target molecules. nih.gov
| Fluorophore Core | Target Analyte | Sensing Mechanism | Observed Change |
|---|---|---|---|
| Benzo[cd]indole | Fe³⁺ | Colorimetric & Fluorescence Quenching | Purple to colorless |
| Naphthalene-benzoindole | pH | Intramolecular Charge Transfer (ICT) | Red shift and fluorescence quenching |
| Indole | Heavy Metal Ions | Colorimetric or Fluorescence Changes | Varies with metal ion |
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
Both the benzo[cd]indole nucleus and the benzohydrazide functionality are valuable building blocks in organic synthesis. thepharmajournal.combiointerfaceresearch.comnih.govallresearchjournal.com The this compound molecule combines these two moieties, making it a versatile intermediate for the synthesis of more complex organic molecules.
The hydrazone linkage in the molecule is particularly reactive and can participate in a variety of chemical transformations. nih.govwikipedia.orgresearchgate.netnih.gov For example, hydrazones can undergo hydrolysis, reduction, and can react with organometallic nucleophiles. wikipedia.org The alpha-hydrogen to the C=N bond is acidic and can be deprotonated to form an azaenolate, which can then be alkylated. wikipedia.org This reactivity allows for the late-stage functionalization of the molecule, providing access to a wide range of derivatives.
Furthermore, the indole ring system is a common motif in natural products and pharmaceutically active compounds. nih.govnih.gov The functionalization of the indole core is a key strategy in the development of new therapeutic agents. sciencedaily.comscilit.com The this compound can serve as a scaffold for the construction of more elaborate indole-based structures through reactions at the indole nitrogen or at various positions on the aromatic rings.
Application of Advanced Machine Learning and Artificial Intelligence in Compound Discovery
For a molecule like this compound, AI models can be trained on large datasets of known fluorescent molecules to predict its photophysical properties, such as absorption and emission wavelengths, and quantum yield. nih.govresearchgate.net Generative models can be used to design new benzo[cd]indole-based dyes with optimized properties for specific applications, such as bioimaging or organic light-emitted diodes (OLEDs). nih.gov
Similarly, ML models can be employed to predict the NLO properties of novel organic compounds, guiding the synthesis of materials with enhanced performance. mit.eduarxiv.org AI can also be used to predict the reactivity of the molecule and to suggest optimal synthetic routes for its derivatization, saving time and resources in the laboratory. jetir.orgpreprints.orgengineering.org.cn
Exploration of Unconventional Reactivity and Catalytic Applications
The unique electronic and structural features of this compound may give rise to unconventional reactivity and potential catalytic applications. The indole moiety is known to participate in a variety of catalytic reactions, both as a substrate and as a ligand for metal catalysts. nih.govnih.gov For example, indole derivatives have been used in asymmetric Friedel-Crafts reactions. nih.gov
The hydrazone functionality can also exhibit interesting reactivity. For instance, upon heating in the presence of nucleophiles, hydrazones can generate imino-isocyanate intermediates, which can then be trapped to form a variety of complex derivatives. nih.gov The potential for this compound to act as a precursor to such reactive intermediates could open up new avenues for synthetic methodology.
Furthermore, the combination of the indole and hydrazone moieties could lead to novel catalytic activities. For instance, the molecule could act as a ligand for transition metal catalysts, with the indole and hydrazone nitrogen atoms coordinating to the metal center. Such complexes could potentially catalyze a range of organic transformations. The catalytic oxidation of indoles is a challenging but important reaction, and novel catalysts based on this scaffold could offer improved selectivity. acs.org
Integration of Experimental and Computational Approaches for Predictive Modeling
The future of research on this compound and related compounds will likely rely on a close integration of experimental and computational approaches. Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic data. researchgate.netnih.govrsc.orgnih.gov These predictions can then be used to guide experimental work and to interpret experimental results.
For example, DFT calculations can be used to predict the infrared and NMR spectra of this compound, which can be compared to the experimentally measured spectra to confirm the structure of the compound. researchgate.net Computational modeling can also be used to study the mechanism of reactions involving this molecule, providing insights that would be difficult to obtain through experiments alone. unibo.it The synergy between theory and experiment will be crucial for unlocking the full potential of this and other complex organic molecules.
Identification of Key Research Gaps and Future Research Avenues
Content for this section cannot be generated due to the absence of published research on the specified compound.
To proceed with an analysis of this compound, the primary and most crucial research avenue would be its initial synthesis and characterization. Subsequent steps would involve comprehensive screening to determine any potential biological activities, which could then inform more specific and targeted future research.
Q & A
Q. What are the optimal synthetic routes for preparing N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via condensation reactions between benzo[cd]indol-2-amine and 4-methoxybenzohydrazide derivatives. A common approach involves refluxing equimolar amounts of the precursors in methanol or ethanol under acidic conditions (e.g., glacial acetic acid) for 6–8 hours . Post-synthesis, purity is achieved through recrystallization using methanol or ethanol. Column chromatography (silica gel, ethyl acetate/hexane eluent) may further isolate the product . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis and HPLC (≥95% purity threshold) is critical .
Q. How can spectroscopic techniques (NMR, HR/MS) be employed to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : The hydrazide (-NH-NH-) proton appears as a singlet at δ 9.8–10.2 ppm, while the methoxy (-OCH3) group resonates at δ 3.8–3.9 ppm. Aromatic protons from the benzo[cd]indole moiety show multiplets in δ 7.2–8.5 ppm .
- HR/MS : The molecular ion peak ([M+H]+) should match the exact mass (e.g., C20H16N3O2: calculated 354.1238, observed 354.1241 ± 0.0003). Fragmentation patterns (e.g., loss of -OCH3 or -NH-NH2 groups) further validate the structure .
Q. What crystallographic methods are used to resolve hydrogen-bonding interactions in benzohydrazide derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound, intermolecular N–H···O and O–H···N hydrogen bonds stabilize the lattice. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018 software typically yield R-factors < 0.05 . Cambridge Structural Database (CSDC) cross-referencing (e.g., CCDC 2032776) ensures consistency .
Advanced Research Questions
Q. How can metal complexes of this benzohydrazide enhance biological activity, and what experimental designs validate this?
Methodological Answer: Coordination with transition metals (e.g., oxidovanadium(V)) can amplify insulin-enhancing or anticancer properties. Synthesize the complex by reacting the ligand with vanadyl sulfate in methanol/water (1:1) at 60°C for 4 hours . Validate via:
Q. How do substituent modifications (e.g., -OCH3 vs. -Cl) influence α-glucosidase inhibition efficacy?
Methodological Answer:
- Synthetic Strategy : Replace 4-methoxy with electron-withdrawing groups (e.g., -Cl) via nucleophilic substitution .
- Activity Testing : Use α-glucosidase (EC 3.2.1.20) inhibition assays (IC50 values) with p-nitrophenyl-α-D-glucopyranoside as substrate. Compare structure-activity relationships (SAR): Electron-withdrawing groups typically enhance inhibition (e.g., IC50 12.3 μM for -Cl vs. 28.7 μM for -OCH3) due to increased electrophilicity .
- Molecular Docking : AutoDock Vina simulations can model ligand-enzyme interactions (e.g., hydrogen bonds with Asp349 and Glu277 residues) .
Q. How can contradictory bioactivity data (e.g., variable IC50 values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and enzyme concentration (0.1 U/mL) to minimize variability .
- Validate via Orthogonal Methods : Confirm cytotoxicity (MTT assay) and specificity (kinase profiling). For example, if a compound shows anticancer activity but high toxicity (e.g., IC50 5 μM in HeLa cells vs. 80% viability loss in HEK293), adjust substituents to improve selectivity .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
